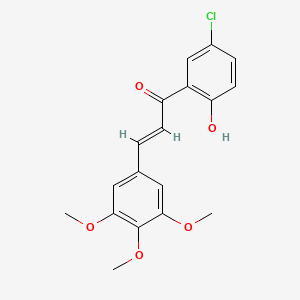

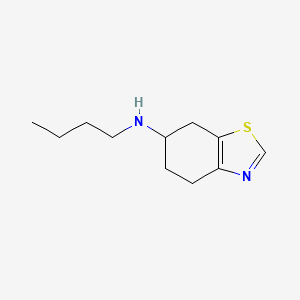

![molecular formula C13H9FN2OS B3000807 3-(2-氟苄基)噻吩并[2,3-d]嘧啶-4(3H)-酮 CAS No. 338777-26-7](/img/structure/B3000807.png)

3-(2-氟苄基)噻吩并[2,3-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one" is a derivative of the thieno[2,3-d]pyrimidin-4(3H)-one class, which has been the subject of various studies due to its potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the research on related derivatives offers insights into the possible characteristics and applications of this compound.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves cyclization reactions and the formation of the pyrimidine ring. For example, the synthesis of related compounds has been achieved by cyclization of thienylthioureas in acidic medium , or by condensation reactions involving different starting materials such as uracil derivatives and ascorbic acid derivatives . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate 2-fluorobenzyl substituent at the correct stage of the synthesis.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been studied using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice and the geometry of the molecule . The presence of substituents like the 2-fluorobenzyl group can influence the molecular conformation and the crystal packing, which in turn can affect the compound's physical properties and biological activity.

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives can participate in various chemical reactions due to the reactive sites present in the molecule. The pyrimidine ring can be a site for further functionalization, and the substituents can also undergo transformations. For instance, the synthesis of new derivatives often involves reactions at the 2- or 3-position of the thieno[2,3-d]pyrimidin-4(3H)-one core . The fluorine atom in the 2-fluorobenzyl group could potentially influence the reactivity of the compound due to its electronegative nature.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives are influenced by their molecular structure. For example, the introduction of a fluorine atom can affect the lipophilicity and electronic properties of the molecule . The solid-state fluorescence properties of related compounds have been studied, and some derivatives exhibit strong fluorescence, which could be useful in various applications . The pharmacokinetic profile and solubility of these compounds are also important for their potential as drug candidates .

科学研究应用

抗菌和抗真菌活性

一系列噻吩并[2,3-d]嘧啶-4(3H)-酮衍生物,包括 2-(4/3-取代苄基)噻吩并[2,3-d]嘧啶-4(3H)-酮,表现出显着的抗菌和抗真菌活性。这些化合物对革兰氏阳性和革兰氏阴性细菌以及酵母样真菌有效,其中一些对念珠菌属真菌的抗真菌活性高于氟康唑 (Kahveci 等人,2020)。

合成效率

已经开发出涉及酮、乙基氰基乙酸酯、S8 和甲酰胺的催化四组分反应来合成噻吩并[2,3-d]嘧啶-4(3H)-酮。此方法具有步骤经济和减少催化剂负载的优点,为合成这些药理学上重要的化合物提供了一种更绿色的方法 (Shi 等人,2018)。

ROCK 抑制剂用于药物发现

噻吩并[2,3-d]嘧啶-4(3H)-酮衍生物已被确认为新的 ROCK 抑制剂,这对于靶向 ROCK 的药物发现至关重要。这些化合物,特别是 3-(3-甲氧基苄基)-6-(1H-吡咯并[2,3-b]吡啶-4-基)噻吩并[2,3-d]嘧啶-4(3H)-酮,显示出对 ROCK 下游信号传导的显着抑制作用,影响细胞形态和迁移 (Miao 等人,2020)。

抗菌活性

噻吩并[2,3-d]嘧啶-4(3H)-酮及其衍生物对各种细菌菌株和真菌表现出有希望的抗菌活性。这包括对大肠杆菌、枯草芽孢杆菌、金黄色葡萄球菌、白色念珠菌、黑曲霉和克鲁斯念珠菌的有效性 (R.、Kumar、Kumar 和 Singh,2016)。

抗高脂血症活性

合成了 2-取代噻吩(2,3-d)嘧啶-4(3H)-酮,并在动物模型中筛选了它们的抗高脂血症活性。一种化合物尤其显示出与已建立的药物相当的血清甘油三酯降低活性,在急性研究和慢性研究中均具有安全的毒性特征 (Shishoo 等人,1990)。

抗寄生虫作用

合成了含有苯并咪唑环的新型噻吩并[2,3-d]嘧啶-4(3H)-酮,以评估其抗旋毛虫病和抗原生动物作用。与阿苯达唑相比,这些化合物在体外对螺旋体具有更高的活性,其中一些在体内对小鼠中的兰氏贾第鞭毛虫病表现出显着的效果 (Mavrova 等人,2010)。

镇痛和抗炎剂

新型 2-巯基-3-(取代氨基)-5,6,7,8-四氢-3H-苯并(4,5)噻吩(2,3-d)嘧啶-4-酮表现出显着的镇痛和抗炎活性。与阿司匹林相比,该系列中的一些化合物显示出有效的镇痛活性且溃疡生成潜力较低 (Alagarsamy 等人,2007)。

作用机制

Target of Action

The primary target of 3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis , specifically the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd, which is crucial for the energy metabolism of Mycobacterium tuberculosis . The inhibition of this enzyme disrupts the energy production of the bacteria, leading to its death .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the function of Cyt-bd . This disruption in energy production leads to the death of the bacteria .

Pharmacokinetics

The compound has shown significant antimycobacterial activity, suggesting it has good bioavailability .

Result of Action

The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis . It has been found to be non-cytotoxic and exhibits very good antimycobacterial activity (MIC in the range of 6–8 μM) .

属性

IUPAC Name |

3-[(2-fluorophenyl)methyl]thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2OS/c14-11-4-2-1-3-9(11)7-16-8-15-12-10(13(16)17)5-6-18-12/h1-6,8H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKMFIFSHYKCAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclohexyl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3000726.png)

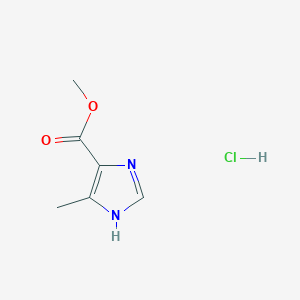

![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3000727.png)

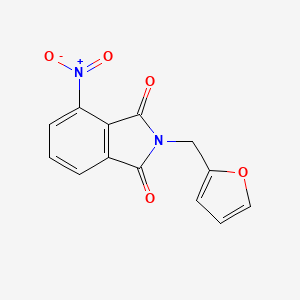

![2-(2-chloro-6-fluorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B3000728.png)

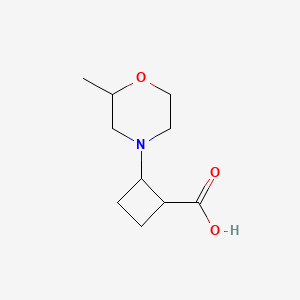

![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B3000729.png)

![3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-1-methylpyrazin-2-one](/img/structure/B3000733.png)

![N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]acetic acid](/img/structure/B3000738.png)

![Allyl (2E)-5-(3,4-dimethoxyphenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3000739.png)

![7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3000742.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000743.png)